1-(2-chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide
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Overview
Description
(2-Chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
(2-Chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to proteins. This interaction can disrupt biological processes, leading to the compound’s desired effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)-N-phenylmethanesulfonamide
- (2-Chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
- (2-Chlorophenyl)-N-(3,5-dichlorophenyl)methanesulfonamide
Uniqueness
(2-Chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide is unique due to the presence of both 2-chlorophenyl and 3,5-dimethylphenyl groups. This specific combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(3,5-dimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-7-12(2)9-14(8-11)17-20(18,19)10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3 |
InChI Key |
XRRMRKIKKJFIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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